molecular formula C18H15FN4O B1672675 Finrozole CAS No. 160146-17-8

Finrozole

Cat. No.: B1672675
CAS No.: 160146-17-8
M. Wt: 322.3 g/mol
InChI Key: SLJZVZKQYSKYNV-ZWKOTPCHSA-N
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Description

Finrozole is a novel, nonsteroidal, competitive inhibitor of the enzyme aromatase (CYP19A1). Aromatase is responsible for the conversion of androgens to estrogens, which are crucial for various physiological processes. By inhibiting this enzyme, this compound effectively reduces estrogen levels in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of finrozole involves several key steps. The starting material is typically a fluorophenyl compound, which undergoes a series of reactions to introduce the triazole and benzonitrile groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Finrozole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amines, and substituted aromatic compounds .

Scientific Research Applications

Finrozole has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the inhibition of aromatase and its effects on steroid biosynthesis.

    Biology: Investigated for its role in modulating estrogen levels and its impact on cellular processes.

    Medicine: Explored as a potential therapeutic agent for treating estrogen-dependent cancers, such as breast cancer.

    Industry: Utilized in the development of new aromatase inhibitors and related compounds

Mechanism of Action

Finrozole exerts its effects by competitively inhibiting the enzyme aromatase (CYP19A1). Aromatase catalyzes the conversion of androgens to estrogens, a crucial step in steroid biosynthesis. By binding to the active site of aromatase, this compound prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This reduction in estrogen levels is particularly beneficial in treating estrogen-dependent conditions, such as certain types of breast cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Finrozole

This compound is unique due to its specific chemical structure, which allows for partial reversibility in its inhibition of aromatase. This characteristic can be advantageous in certain therapeutic contexts, providing a balance between efficacy and safety .

Properties

CAS No.

160146-17-8

Molecular Formula

C18H15FN4O

Molecular Weight

322.3 g/mol

IUPAC Name

4-[(1R,2S)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile

InChI

InChI=1S/C18H15FN4O/c19-16-7-3-13(4-8-16)9-17(24)18(23-12-21-11-22-23)15-5-1-14(10-20)2-6-15/h1-8,11-12,17-18,24H,9H2/t17-,18+/m0/s1

InChI Key

SLJZVZKQYSKYNV-ZWKOTPCHSA-N

SMILES

C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]([C@@H](C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F

Canonical SMILES

C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F

Appearance

Solid powder

160146-17-8

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl)benzonitrile
finrozole
MPV 2213ad
MPV-2213ad

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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